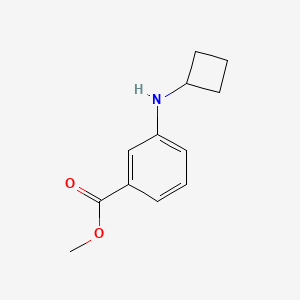

Methyl 3-(cyclobutylamino)benzoate

Description

Its structural uniqueness lies in the cyclobutylamino group, which confers distinct steric and electronic properties compared to simpler alkyl or aryl substituents in analogous benzoates.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 3-(cyclobutylamino)benzoate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-4-2-7-11(8-9)13-10-5-3-6-10/h2,4,7-8,10,13H,3,5-6H2,1H3 |

InChI Key |

NPGGHCXOFPZKPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclobutylamino)benzoate typically involves the esterification of 3-(cyclobutylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(cyclobutylamino)benzoic acid+methanolacid catalystMethyl 3-(cyclobutylamino)benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, solid acid catalysts such as zirconium or titanium-based catalysts can be used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclobutylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclobutylamino)benzoic acid and methanol.

Nitration: Electrophilic aromatic substitution can introduce nitro groups into the benzene ring.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

Nitration: A mixture of concentrated nitric acid and sulfuric acid is commonly used.

Reduction: Hydrogen gas with a palladium or platinum catalyst is effective for reducing nitro groups.

Major Products

Hydrolysis: 3-(cyclobutylamino)benzoic acid and methanol.

Nitration: Methyl 3-(cyclobutylamino)-4-nitrobenzoate.

Reduction: Methyl 3-(cyclobutylamino)-4-aminobenzoate.

Scientific Research Applications

Methyl 3-(cyclobutylamino)benzoate is an organic compound that features a methyl ester group and a cyclobutylamino substituent attached to a benzene ring. It has a molecular formula of and a molecular weight of approximately 219.28 g/mol. The presence of both ester and amine functional groups in its structure allows for diverse chemical reactivity, making it potentially useful in medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in various fields:

- Medicinal Chemistry: It can be used as an intermediate in synthesizing various drug candidates. The amine and ester groups can be modified to optimize biological activity.

- Organic Synthesis: It serves as a building block in synthesizing complex organic molecules.

- Materials Science: It can be used in developing new materials with specific properties.

Related Research

While the search results do not provide specific case studies or detailed research findings for this compound, they do highlight related research areas:

- Inhibition of Lactate Transporter: Research has explored the inhibitory activity of certain amine compounds on malaria parasites, indicating the potential of amine-containing compounds in medicinal chemistry .

- Adenosine Receptor Agonists: Studies have identified potent and selective A3 adenosine receptor agonists through the modification of nucleosides, suggesting the broader applicability of chemical modifications in developing therapeutic agents .

- TRPA1 Modulators: N-prop-2-ynylcarboxamide derivatives have been identified as useful TRPA1 modulators .

- Ethyl 2-(cyclobutylamino)benzoate: This compound has garnered interest in medicinal chemistry due to its potential biological activities, such as anesthetic effects. It may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction.

Mechanism of Action

The exact mechanism of action of Methyl 3-(cyclobutylamino)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthesis Complexity : Compounds like 5a and 3c require multi-step syntheses with precise temperature control (115–150°C) and chiral reagents, whereas simpler benzoates (e.g., ethyl benzoate) are produced via straightforward esterification .

- Characterization Gaps: Unlike 3c and 5a, which have detailed ¹H/¹³C-NMR data confirming stereochemistry and purity, Methyl 3-(cyclobutylamino)benzoate lacks reported spectral data in the provided evidence .

Solubility and Stability

- Ethyl benzoate (): Exhibits low water solubility (0.6 g/L at 20°C) and high lipid solubility, making it suitable for cosmetic formulations.

- Methyl 3-(benzylamino)propanoate (3c): Polar benzylamino and ester groups likely enhance solubility in polar aprotic solvents (e.g., DMSO), though explicit data are absent .

- This compound: The cyclobutyl group may reduce water solubility compared to benzylamino analogs due to increased hydrophobicity but improve metabolic stability in biological systems .

Biological Activity

Methyl 3-(cyclobutylamino)benzoate is an organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutylamino group attached to a benzoate moiety. This unique structure imparts distinct chemical properties that may influence its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Ester with cyclobutylamine group | Potential for diverse biological interactions |

| Methyl benzoate | Simple ester structure | Lacks the cyclobutylamino group |

| Ethyl 3-(cyclobutylamino)benzoate | Ethyl group instead of methyl | Variations in solubility and reactivity |

| 3-(Cyclobutylamino)benzoic acid | Acid form without ester group | More polar, potentially differing biological effects |

The exact mechanism of action for this compound remains largely uncharacterized. However, preliminary studies suggest that it may interact with specific molecular targets, possibly involving modulation of enzyme activity or receptor binding. Further research is required to elucidate these interactions definitively.

Pharmacological Potential

Research indicates that this compound has been investigated for various pharmacological activities, including:

Case Studies

A notable study explored a library of cyclobutane-based integrin antagonists, where similar compounds demonstrated significant effects on platelet aggregation and angiogenesis. These findings highlight the potential for this compound to influence similar pathways due to its structural characteristics .

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound exhibits unique properties when juxtaposed with simpler esters or amines. For instance:

- Methyl Benzoate : Lacks the cyclobutylamine group, resulting in less complex reactivity and potential biological interactions.

- Ethyl 3-(cyclobutylamino)benzoate : Exhibits variations in solubility and reactivity due to the ethyl substitution.

These differences underscore the significance of the cyclobutylamine moiety in enhancing biological activity and interaction profiles.

Research Findings

Recent investigations into related compounds have shown promising results regarding their biological activities:

- Cytotoxicity Studies : Compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of related compounds, indicating a favorable safety profile at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.